Respirantin

Beschreibung

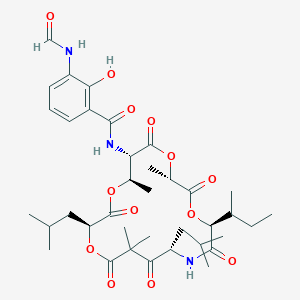

Respirantin is a cyclodepsipeptide belonging to the antimycin family, first isolated from Streptomyces species. It features an 18-membered macrocyclic structure with an N-formyl amino-salicylamide pharmacophore, critical for its bioactivity . Its primary mechanism involves inhibiting oncogenic K-Ras membrane localization, disrupting cancer cell signaling pathways. This compound exhibits potent cytotoxicity (IC50 3–10 nM) against K-Ras-mutated cancers (e.g., A549 lung adenocarcinoma) while showing minimal activity in non-mutated cells (e.g., H522) . Notably, it circumvents P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), retaining efficacy in P-gp-overexpressing colon cancer models (SW620 Ad300) .

Eigenschaften

Molekularformel |

C37H53N3O13 |

|---|---|

Molekulargewicht |

747.8 g/mol |

IUPAC-Name |

N-[(2S,5S,8S,13S,16R,17S)-5-butan-2-yl-2,10,10,16-tetramethyl-8,13-bis(2-methylpropyl)-3,6,9,11,14,18-hexaoxo-1,4,12,15-tetraoxa-7-azacyclooctadec-17-yl]-3-formamido-2-hydroxybenzamide |

InChI |

InChI=1S/C37H53N3O13/c1-11-20(6)29-32(45)39-25(15-18(2)3)30(43)37(9,10)36(49)52-26(16-19(4)5)34(47)50-21(7)27(35(48)51-22(8)33(46)53-29)40-31(44)23-13-12-14-24(28(23)42)38-17-41/h12-14,17-22,25-27,29,42H,11,15-16H2,1-10H3,(H,38,41)(H,39,45)(H,40,44)/t20?,21-,22+,25+,26+,27+,29+/m1/s1 |

InChI-Schlüssel |

HJNZTHHOZWMVPB-WCSXKIRISA-N |

Isomerische SMILES |

CCC(C)[C@H]1C(=O)N[C@H](C(=O)C(C(=O)O[C@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@H](C(=O)O1)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CC(C)C)(C)C)CC(C)C |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)C(C(=O)OC(C(=O)OC(C(C(=O)OC(C(=O)O1)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CC(C)C)(C)C)CC(C)C |

Synonyme |

respirantin |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Antimycin A

- Structure: A 12-membered cyclodepsipeptide with a benzene core, amide, and ester groups. Lacks the N-formyl amino-salicylamide motif .

- Mechanism : Inhibits mitochondrial electron transport by targeting cytochrome bc1 complex, leading to apoptosis via reactive oxygen species (ROS) generation .

- Activity: Primarily used as an antifungal and insecticidal agent. Limited anticancer utility due to off-target effects and susceptibility to P-gp-mediated efflux .

Neoantimycin

- Structure: Shares the N-formyl amino-salicylamide core with Respirantin but differs in side-chain substitutions (e.g., neoantimycin G/H) .

- Mechanism : Targets K-Ras membrane localization, similar to this compound, but with variable potency (IC50 5–10 nM) .

- Activity : Shows selective cytotoxicity against K-Ras-mutated cells but lacks data on MDR evasion .

Key Differentiators of this compound

Mechanistic Specificity

Unlike Antimycin A, which broadly disrupts mitochondrial function, this compound selectively inhibits K-Ras signaling, reducing off-target toxicity .

P-gp Resistance

This compound’s efficacy in SW620 Ad300 cells (resistance factor = 1.0) contrasts with conventional chemotherapeutics (e.g., doxorubicin, resistance factor >100) . This is attributed to its non-planar structure and lack of P-gp substrate recognition motifs .

Structural Complexity and Stability

This compound’s macrocyclic architecture and multiple hydrogen-bonding groups (e.g., hydroxyl, amide) enhance target binding and metabolic stability compared to linear analogs like Kitastatin .

Tabulated Comparison of Key Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.